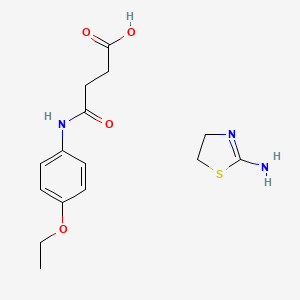
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid: is a complex organic compound that features both a thiazole ring and an anilino-substituted butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Amination: The thiazole ring is then aminated to introduce the amine group at the 2-position.
Coupling with 4-(4-ethoxyanilino)-4-oxobutanoic acid: The final step involves coupling the thiazole derivative with 4-(4-ethoxyanilino)-4-oxobutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists, or antagonists, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In medicinal applications, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1,3-thiazol-2-amine: A simpler analog without the anilino-substituted butanoic acid moiety.
4-(4-ethoxyanilino)-4-oxobutanoic acid: A simpler analog without the thiazole ring.
Uniqueness
The uniqueness of 4,5-Dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid lies in its combined structural features, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
171088-75-8 |
|---|---|
Molecular Formula |
C15H21N3O4S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4,5-dihydro-1,3-thiazol-2-amine;4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO4.C3H6N2S/c1-2-17-10-5-3-9(4-6-10)13-11(14)7-8-12(15)16;4-3-5-1-2-6-3/h3-6H,2,7-8H2,1H3,(H,13,14)(H,15,16);1-2H2,(H2,4,5) |
InChI Key |
OWEMRYFJDDJFRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)O.C1CSC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















